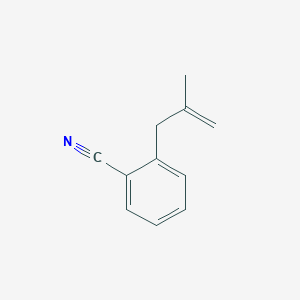
Methyl 2-hydroxy-6-methylisonicotinate
Vue d'ensemble
Description
Methyl 2-hydroxy-6-methylisonicotinate (MHMN) is a chemical compound that belongs to the family of pyridine derivatives. It has a CAS Number of 98491-78-2 and a molecular weight of 167.16 . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
Methyl 2-hydroxy-6-methylisonicotinate is a solid at room temperature . It has a molecular weight of 167.16 .Applications De Recherche Scientifique
Bacterial Oxidation Studies
- Bacterial Oxidation of N-Methylisonicotinate : Two bacteria strains capable of oxidizing N-methylisonicotinate, a photodegradation product of Paraquat, have been studied. The oxidation process involved 2-hydroxyisonicotinate conversion into 2,6-dihydroxyisonicotinate, with no requirement for molecular oxygen. This research highlights the potential role of bacteria in degrading environmental pollutants like Paraquat (Orpin et al., 1972).
Crystal and Molecular Structure Analysis
- Hydrogen Bonds and Conformational Analysis : Bis(1-methylisonicotinate) hydrochloride monohydrate was analyzed for its crystal structure. The study provided insights into the hydrogen bond lengths and interactions within the crystal structure, enhancing our understanding of the molecular arrangement in such compounds (Szafran et al., 2006).
Microbial Metabolism Research
- Metabolism of Pyridinium Compounds : The microbial metabolism of 4-carboxy-1-methylpyridinium chloride, another derivative, was studied. The findings revealed the breakdown pathways of these compounds by bacteria, highlighting their potential role in bioremediation or biochemical processes (Wright & Cain, 1972).
Retinoprotective Effects
- Retinoprotective Effect of Derivatives : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate was studied for its potential retinoprotective effects in a rat model of retinal ischemia. This research suggests possible therapeutic applications for certain eye conditions (Peresypkina et al., 2020).
Safety and Hazards
The safety information available indicates that Methyl 2-hydroxy-6-methylisonicotinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Mécanisme D'action
Mode of Action
The mode of action of Methyl 2-hydroxy-6-methylisonicotinate is currently unknown . It is used as a laboratory chemical, where it aids in the synthesis of other substances .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.86 (iLOGP), 1.08 (XLOGP3), 0.88 (WLOGP), 0.48 (MLOGP), and 1.17 (SILICOS-IT) with a consensus Log Po/w of 1.1 . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-hydroxy-6-methylisonicotinate’s action are currently unknown
Propriétés
IUPAC Name |
methyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-7(10)9-5/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWGJLZPZYXSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556149 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methylisonicotinate | |
CAS RN |
98491-78-2 | |
| Record name | Methyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)
![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)